molecular formula C10H7F3N2O2 B1311974 Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- CAS No. 205485-25-2

Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-

Cat. No.: B1311974
CAS No.: 205485-25-2
M. Wt: 244.17 g/mol
InChI Key: VSSSUXPZDNKHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Density Functional Theory Calculations

Density Functional Theory calculations have provided comprehensive insights into the electronic structure and molecular properties of diazirine-containing compounds. High-level ab initio molecular orbital calculations using basis sets such as 6-31G* have been employed to study ground state geometries and transition structures of related diazirine systems. These computational approaches reveal that diazirines exhibit unique electronic characteristics due to the high strain energy associated with the three-membered ring containing two nitrogen atoms. The calculated bond lengths and angles demonstrate significant deviation from conventional organic molecules, with nitrogen-nitrogen distances typically around 1.2-1.3 Angstroms and carbon-nitrogen bonds showing partial double bond character.

Energy calculations indicate that diazirine compounds possess considerable strain energy, making them thermodynamically less stable than their open-chain diazo isomers. However, kinetic barriers prevent spontaneous rearrangement under normal conditions. Density Functional Theory calculations using methods such as Hartree-Fock, second-order Møller-Plesset perturbation theory, and Configuration Interaction with Single and Double excitations have been applied to understand the decomposition mechanisms of diazirines. These studies reveal activation enthalpies for nitrogen extrusion ranging from 24-35 kilocalories per mole, depending on the substituents present.

The calculated dipole moments of diazirine compounds provide insights into their polar character and potential for intermolecular interactions. For trifluoromethyl-substituted diazirines, the strong electron-withdrawing effect of the fluorine atoms significantly influences the electron density distribution throughout the molecule. Molecular electrostatic potential surfaces calculated from Density Functional Theory reveal regions of positive and negative charge that govern molecular recognition and reactivity patterns. These computational results have proven valuable for predicting chemical behavior and designing synthetic strategies for diazirine derivatives.

Computational Method Calculated Property Typical Values Reference
Hartree-Fock/6-31G* N-N bond length 1.194 Å
Second-order Møller-Plesset/6-31G* N-N bond length 1.256 Å
Configuration Interaction Singles Doubles/6-31G* N-N bond length 1.222 Å
Density Functional Theory Activation enthalpy 24-35 kcal/mol
Hartree-Fock/6-31G* Dipole moment 1.91 D (diazirine)

Molecular Orbital Analysis of Diazirine Ring System

Molecular orbital analysis of the diazirine ring system reveals unique electronic features that distinguish this heterocycle from conventional organic functional groups. The highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics of diazirines reflect the unusual bonding arrangement within the three-membered ring. The nitrogen lone pairs contribute significantly to the highest occupied molecular orbital, while the lowest unoccupied molecular orbital often involves antibonding interactions between the carbon and nitrogen atoms. This electronic structure contributes to the distinctive photochemical properties that make diazirines valuable for photoaffinity labeling applications.

Frontier molecular orbital analysis demonstrates that electron-rich diazirine derivatives exhibit enhanced reactivity toward carbon-hydrogen insertion reactions under both thermal and photochemical activation conditions. The presence of electron-donating substituents such as methoxy groups raises the energy of the highest occupied molecular orbital, facilitating nucleophilic interactions. Conversely, electron-withdrawing groups like trifluoromethyl lower the lowest unoccupied molecular orbital energy, enhancing electrophilic reactivity. These effects create unique reactivity profiles that can be tuned through careful selection of substituents.

The aromaticity indices and π-π stacking capabilities of diazirine-containing aromatic systems have been investigated through computational methods. Nucleus-independent chemical shift calculations and other aromaticity measures reveal how the diazirine substituent influences the electronic properties of the benzene ring. The extended conjugation between the aromatic system and the diazirine ring affects the overall molecular orbital distribution and influences spectroscopic properties. Understanding these electronic structure relationships provides insights into the design of new diazirine derivatives with tailored properties for specific applications.

Photochemical activation of diazirines involves promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, leading to nitrogen extrusion and carbene formation. The efficiency of this process depends on the energy gap between frontier orbitals and the nature of the excited state intermediates. Computational modeling of these photochemical pathways has revealed that diazo intermediates are preferentially formed before carbene generation, providing opportunities for selective reaction control through modulation of light intensity and irradiation time.

Properties

IUPAC Name

2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-8-4-7(3-2-6(8)5-16)9(14-15-9)10(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSSUXPZDNKHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452229
Record name Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205485-25-2
Record name 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205485-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl-diazirinyl group to a pre-synthesized methoxybenzaldehyde derivative. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and trifluoromethyl-diazirinyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired transformation.

Major Products:

    Oxidation: Formation of 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid.

    Reduction: Formation of 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antibacterial Modulation

Recent studies have highlighted the ability of benzaldehyde to modulate the activity of antibiotics. For instance, it has been shown to reduce the minimum inhibitory concentration (MIC) of fluoroquinolone antibiotics like norfloxacin and ciprofloxacin against certain strains of Staphylococcus aureus. This modulation is believed to occur through alterations in bacterial plasma membrane permeability, enhancing antibiotic uptake into bacterial cells .

Case Study :

  • In a study involving Drosophila melanogaster, benzaldehyde demonstrated toxic effects, indicating potential insecticidal properties. The research confirmed that when combined with antibiotics, benzaldehyde could lower their MIC, suggesting a synergistic effect that could be exploited for developing new antibacterial therapies .

Synthesis of Novel Compounds

Benzaldehyde derivatives are often utilized as intermediates in the synthesis of more complex organic compounds. The trifluoromethyl group present in this compound enhances its reactivity and can lead to the formation of various functional groups through nucleophilic substitutions and other reactions.

Example Synthesis :

  • The synthesis of trifluoromethyl diazirines from benzaldehyde derivatives has been explored for use in photochemistry and drug development. These diazirine derivatives can be employed as photoaffinity labels to study protein interactions in biological systems .

Applications in Material Science

Benzaldehyde derivatives are also being investigated for their potential use in materials science, particularly in the development of polymers with specific properties.

Polymerization Studies

Research indicates that polymers derived from benzaldehyde exhibit bactericidal activity, which is enhanced with increasing phenolic hydroxyl groups. This property makes them suitable candidates for applications in antimicrobial coatings and materials .

Toxicological Studies

The toxicological profile of benzaldehyde, particularly concerning its effects on non-target organisms such as insects, is critical for assessing its safety for broader applications. Studies have shown that while it can modulate antibiotic efficacy, it also poses risks to beneficial species like Drosophila melanogaster due to its toxicity at certain concentrations .

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- involves the formation of reactive intermediates upon exposure to UV light. The diazirinyl group generates a highly reactive carbene species that can covalently bind to nearby molecules, making it a valuable tool in studying molecular interactions and identifying binding sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional attributes of Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- (Compound A) with structurally related diazirine-containing compounds:

Compound Functional Group Reactivity Key Applications Stability
A : 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde Aldehyde Reductive alkylation, Schiff base formation Photoaffinity probes, bioconjugation via aldehyde-nucleophile reactions Stable in dark; decomposes under UV (350 nm) to carbene
B : 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid Carboxylic acid Esterification, amide coupling Bioconjugation via NHS esters (e.g., forming stable amides with proteins) Acidic/basic stable; requires oxidation for synthesis
C : 3-Trifluoromethyl-3-phenyldiazirine (TPD) Phenyl-diazirine (no COOH/CHO) Direct photolysis to carbene; no additional conjugation sites General photolabeling; CH/OH insertion reactions in solvents Thermally stable (≤75°C); rapid photolysis
D : 2,5-Dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate NHS ester Reacts with primary amines (e.g., lysine residues) Site-specific protein labeling Hydrolysis-prone in aqueous conditions; stored anhydrous
E : Benzoylated phenylalanine derivative Benzoyl chloride derivative Friedel-Crafts acylation; reacts with aromatic rings Incorporation into peptides/proteins for structural studies Sensitive to moisture; requires anhydrous synthesis

Key Findings:

Functional Group Diversity: Compound A’s aldehyde group enables reductive alkylation (e.g., with tyrosinol in probe synthesis) , whereas Compound B’s carboxylic acid is suited for NHS ester formation . Compound C lacks conjugation handles, limiting its use to direct photolabeling . Compound D’s NHS ester allows efficient amine coupling, contrasting with Compound A’s aldehyde, which requires nucleophiles like amines or hydrazines .

Photolytic Behavior :

  • All compounds share rapid photolysis under UV (350 nm) to generate carbenes. However, Compound A’s aldehyde group may undergo side reactions (e.g., oxidation) during photolysis, unlike the inert phenyl group in Compound C .

Synthetic Accessibility :

  • Compound A is synthesized via reductive alkylation of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde , while Compound B requires oxidation of a benzyl alcohol intermediate . Compound D derives from Compound B via NHS ester activation .

Stability and Handling :

  • Compound A and C exhibit superior dark stability compared to Compound D, which is prone to hydrolysis . Compound E’s moisture sensitivity necessitates anhydrous conditions during synthesis .

Biological Activity

Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl] (CAS Number: 205485-25-2) is a compound that has garnered interest in various biological studies due to its unique structural features and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

PropertyValue
Molecular FormulaC₁₀H₇F₃N₂O₂
Molecular Weight244.17 g/mol
LogP1.5598
PSA51.02 Ų

The biological activity of benzaldehyde derivatives typically involves their interaction with various biochemical pathways. The presence of the diazirine moiety in this compound suggests potential for photochemical activation, allowing for targeted interactions with biomolecules under UV light exposure. This property is particularly useful in photoaffinity labeling, enabling researchers to study protein interactions and localization.

Inhibition of Enzymatic Activity

Recent studies have highlighted the inhibitory effects of benzaldehyde derivatives on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, compounds similar to benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl], have shown promising results in inhibiting these enzymes, which are critical in the pathophysiology of neurodegenerative diseases like Alzheimer's.

Case Studies

  • Acetylcholinesterase Inhibition :
    • A study published in MDPI evaluated various benzaldehyde derivatives for their AChE inhibition profiles. Compounds demonstrated IC₅₀ values ranging from 0.050 µM to 25.30 µM, with structure-activity relationship studies indicating that specific substitutions on the benzaldehyde ring significantly enhance inhibitory potency .
  • Photochemical Applications :
    • Research conducted on trifluoromethyl-substituted diazirines has shown that upon UV activation, these compounds can form reactive intermediates capable of covalently binding to proteins. This property was exploited to elucidate protein targets in cellular environments .

Biological Efficacy

The biological efficacy of benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl] has been assessed through various methodologies:

  • Cell-Based Assays : In vitro studies using mammalian cell lines have demonstrated that this compound can modulate cellular pathways involved in apoptosis and proliferation.
  • Antioxidant Activity : Some derivatives have been tested for their antioxidant properties, showing significant free radical scavenging activities comparable to established antioxidants .

Q & A

Basic: What are the key synthetic routes for synthesizing Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-?

The synthesis typically involves regioselective introduction of the trifluoromethyl-diazirine group onto a benzaldehyde scaffold. A common approach is the reaction of 4-aminobenzaldehyde derivatives with trifluoroacetaldehyde under diazirine-forming conditions, followed by methoxylation at the ortho position. Critical steps include protecting the aldehyde group during diazirine formation to prevent side reactions and using copper(I)-catalyzed cycloadditions for structural validation . Purity is ensured via column chromatography and recrystallization, with yields ranging from 40–60% depending on reaction optimization .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the methoxy (-OCH3_3), aldehyde (-CHO), and trifluoromethyl-diazirine groups. The aldehyde proton appears as a singlet near δ 10.1 ppm, while the diazirine CF3_3 group shows a distinct 19^{19}F NMR signal at δ -62 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 287.0698 for C10_{10}H7_7F3_3N2_2O2_2) .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly the spatial orientation of the diazirine ring relative to the methoxy group .

Basic: What safety protocols are essential when handling this compound?

According to GHS classifications, the compound is a skin irritant (Category 2) and causes severe eye irritation (Category 2A). Handling requires:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in amber glass vials at -20°C under inert gas (e.g., argon) to prevent photodegradation and moisture absorption .

Advanced: How can researchers optimize photoaffinity labeling experiments using this compound?

  • Irradiation Parameters : Activate the diazirine group with 300 nm UV light for 5–10 minutes. Overexposure (>15 minutes) risks nonspecific cross-linking .
  • Control Experiments : Include dark controls (no UV) and competition assays with unlabeled ligands to confirm binding specificity.
  • Solubility Optimization : Use polar aprotic solvents (e.g., DMSO) or modify the compound with polyethylene glycol (PEG) linkers to enhance aqueous solubility during biological assays .

Advanced: How to address contradictions in cross-linking data, such as unexpected binding sites?

  • Purity Analysis : Verify compound purity via HPLC (>95%) to rule out side products interfering with binding .
  • Alternative Binding Modes : Perform molecular dynamics simulations to explore non-canonical interactions (e.g., π-stacking with aromatic residues).
  • Competitive Profiling : Use isotopic labeling (e.g., 13^{13}C-aldehyde) to distinguish target-specific binding from background noise in mass spectrometry .

Advanced: What strategies improve the design of bioactive probes incorporating this compound?

  • Conjugation Chemistry : Attach the aldehyde group to amine-containing biomolecules via reductive amination (e.g., NaBH3_3CN). For carboxylate coupling, convert the aldehyde to a carboxylic acid using Jones oxidation .
  • Biotinylation : Introduce biotin-PEG spacers for streptavidin-based pull-down assays. For example, 2-[2-[2-[2-[6-(biotinylaminohexanoyl)aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid enables efficient target isolation .
  • Solubility Modifications : Replace the methoxy group with hydrophilic substituents (e.g., hydroxyl or PEGylated chains) while preserving diazirine reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.